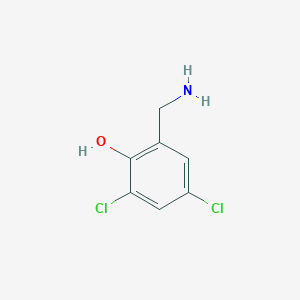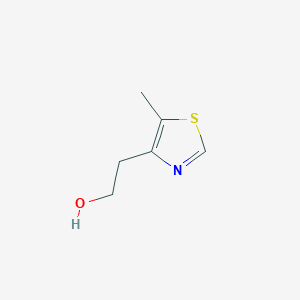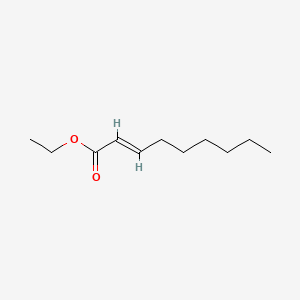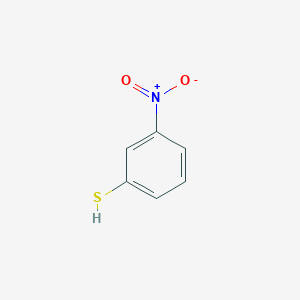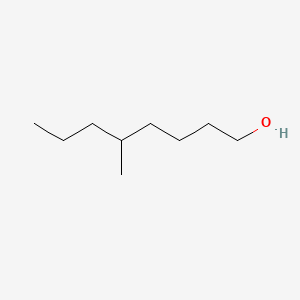
5-Methyloctan-1-ol
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and common uses. It may also include information about its discovery or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can often be found in databases or determined experimentally .Applications De Recherche Scientifique
Application in Polymer Chemistry
5-Methyloctan-1-ol has been researched in the context of polymer chemistry. For instance, the alcoholysis of 4,5-epoxy-4-methyloctane, a model molecule of epoxidized 1,4-polyisoprene, was performed using various alcohols. This study, which involved 5-Methyloctan-1-ol, aimed at understanding the reaction mechanisms in the production of polymers and identifying potential side products, such as 5-methyloctan-4-one and 5-methyloct-5-en-4-ol, among others (Derouet, Brosse, & Challioui, 2001).
In Synthesis of Aggregation Pheromones
5-Methyloctan-1-ol is used in the synthesis of certain pheromones. A study demonstrated the stereoselective synthesis of various molecules, including 3-methyloctan-4-ol, from a common cyclic acetal intermediate. These molecules are significant in the synthesis of pheromones for insects such as the palm weevils Rhyncophorus vulneratus and R. phoenicis (Yadav, Rao, Prasad, & Ghamdi, 2011).
As a Component in Alarm Pheromones
In a similar context, 5-Methyloctan-1-ol has been identified as a component in the alarm pheromones of certain ant species. The compound 6-methyloctan-3-one, closely related to 5-methyloctan-1-ol, was synthesized and identified as part of the alarm pheromone of ants from the genus Crematogaster. The synthesis pathway for this compound provides insights into the pheromonal communication of these insects (Sultanov, Samoilova, & Dzhemilev, 2015).
In Biofuel Production
Research on 5-Methyloctan-1-ol also extends to biofuel production. For example, studies on the production of 2-methylpropan-1-ol (isobutanol), a potential biofuel, involve the modification of metabolic pathways in organisms like Escherichia coli. These studies aim to improve the yield and efficiency of biofuel production through genetic and enzymatic engineering, which could indirectly relate to the synthesis or utilization of compounds like 5-Methyloctan-1-ol (Bastian et al., 2011).
In Analytical Chemistry
5-Methyloctan-1-ol is relevant in analytical chemistry, particularly in the detection of microbial volatile organic compounds (MVOCs). Research on MVOCs, which include compounds like 3-methylbutan-1-ol and hexan-2-one, is crucial for understanding indoor air quality and its impact on human health. Techniques developed for quantifying these compounds can be applicable to analyzing 5-Methyloctan-1-ol concentrations in various environments (Elke et al., 1999).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyloctan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-6-9(2)7-4-5-8-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCDFYUPZXVGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619484 | |
| Record name | 5-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyloctan-1-ol | |
CAS RN |
38514-04-4 | |
| Record name | 5-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




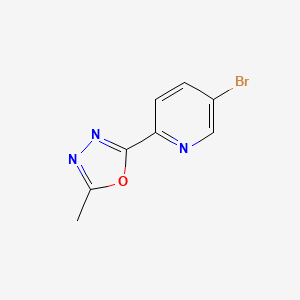


![(2-{[2-(Hydroxymethyl)phenyl]thio}phenyl)methanol](/img/structure/B3052039.png)
